![molecular formula C13H19N3O3 B14155305 1-[2-(Cyclohexylamino)-1-methyl-2-oxoethyl]-1H-pyrazole-4-carboxylic acid CAS No. 1006457-14-2](/img/structure/B14155305.png)
1-[2-(Cyclohexylamino)-1-methyl-2-oxoethyl]-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Cyclohexylamino)-1-methyl-2-oxoethyl]-1H-pyrazole-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a cyclohexylamino group, a methyl group, and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Cyclohexylamino)-1-methyl-2-oxoethyl]-1H-pyrazole-4-carboxylic acid typically involves multicomponent reactions such as the Ugi reaction. This reaction assembles aldehydes (or ketones), amines, isonitriles, and carboxylic acids to afford α-acylamino-carboxamide adducts . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include controlling the temperature, pressure, and concentration of reactants. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
1-[2-(Cyclohexylamino)-1-methyl-2-oxoethyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions can vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
科学的研究の応用
1-[2-(Cyclohexylamino)-1-methyl-2-oxoethyl]-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: The compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 1-[2-(Cyclohexylamino)-1-methyl-2-oxoethyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular processes .
類似化合物との比較
Similar Compounds
2-(Cyclohexylamino)ethanesulfonic acid (CHES): A buffering agent used in biological research.
3-(Cyclohexylamino)-1-propanesulfonic acid (CAPS): Another buffering agent with a similar structure and applications.
Uniqueness
1-[2-(Cyclohexylamino)-1-methyl-2-oxoethyl]-1H-pyrazole-4-carboxylic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a cyclohexylamino group, a methyl group, and a pyrazole ring sets it apart from other similar compounds, making it a valuable compound for various scientific research applications.
特性
CAS番号 |
1006457-14-2 |
|---|---|
分子式 |
C13H19N3O3 |
分子量 |
265.31 g/mol |
IUPAC名 |
1-[1-(cyclohexylamino)-1-oxopropan-2-yl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C13H19N3O3/c1-9(16-8-10(7-14-16)13(18)19)12(17)15-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,15,17)(H,18,19) |
InChIキー |
LZGQVENYSUGIIV-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC1CCCCC1)N2C=C(C=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Acetyl-5-(thiophen-2-yl)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14155223.png)

![4-(2-chlorophenyl)-3-[(1R,2R)-2-phenylcyclopropyl]-1H-1,2,4-triazole-5-thione](/img/structure/B14155234.png)
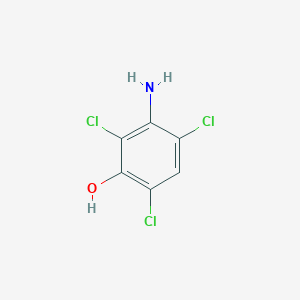
![6-methyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14155254.png)


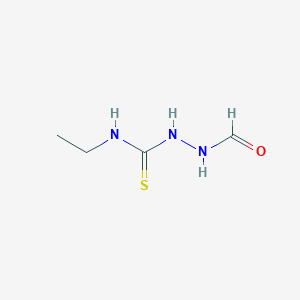
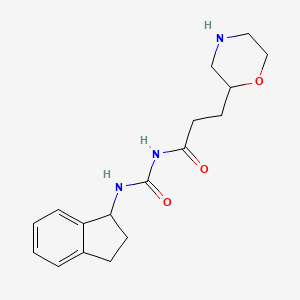
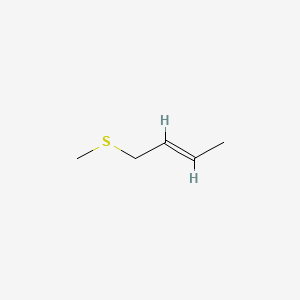
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-9H-fluorene-2-sulfonamide](/img/structure/B14155288.png)
![N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide](/img/structure/B14155294.png)
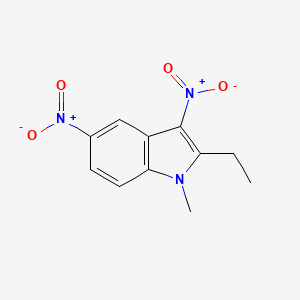
acetyl}hydrazinylidene)butanamide](/img/structure/B14155309.png)
